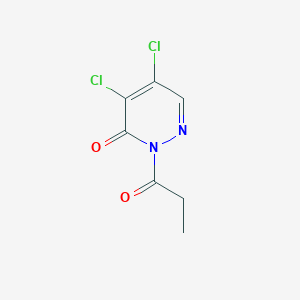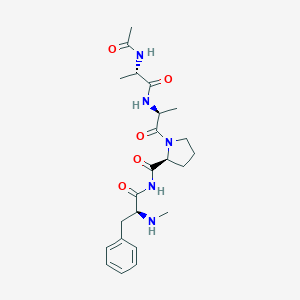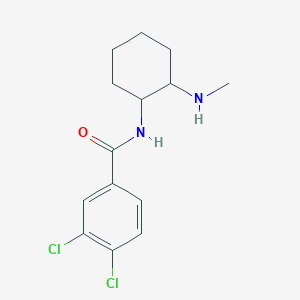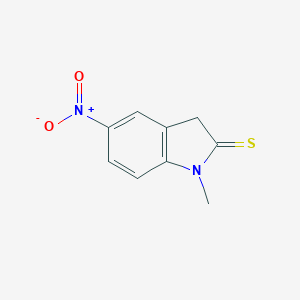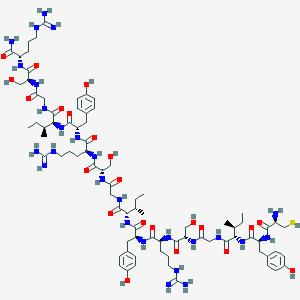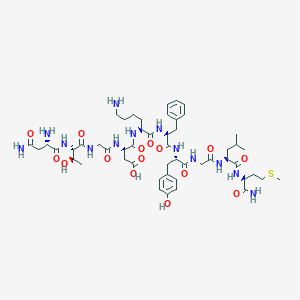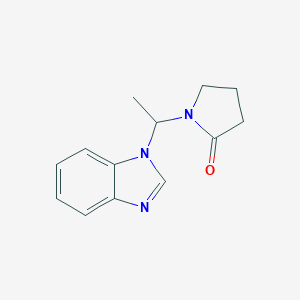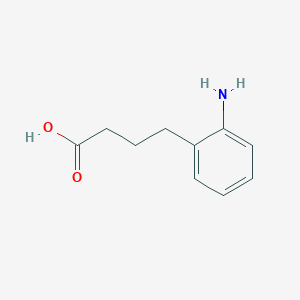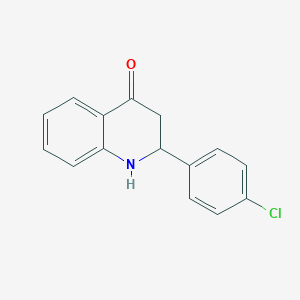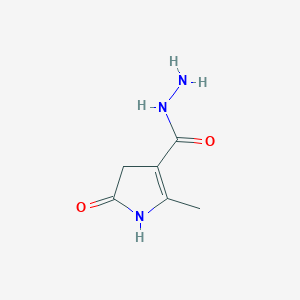
2-Methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carbohydrazide, also known as MDPH, is a synthetic compound that has gained significant interest in the scientific community due to its potential applications in various fields. MDPH is a pyrrole derivative that has been synthesized using different methods, and its mechanism of action and physiological effects have been extensively studied.
Mechanism Of Action
The mechanism of action of 2-Methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carbohydrazide is not well understood. However, studies have suggested that 2-Methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carbohydrazide may act as a DNA intercalator, which can prevent DNA replication and transcription. 2-Methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carbohydrazide has also been reported to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication.
Biochemical And Physiological Effects
2-Methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carbohydrazide has been reported to exhibit antitumor, antiviral, and antibacterial activities. Studies have shown that 2-Methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carbohydrazide can induce apoptosis in cancer cells, inhibit the replication of viruses such as HIV and herpes simplex virus, and inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli. 2-Methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carbohydrazide has also been reported to exhibit antioxidant and anti-inflammatory activities.
Advantages And Limitations For Lab Experiments
2-Methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carbohydrazide has several advantages for lab experiments, including its high purity, good solubility, and stability. However, 2-Methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carbohydrazide has some limitations, including its potential toxicity and limited availability.
Future Directions
There are several future directions for the study of 2-Methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carbohydrazide. One area of research is the development of 2-Methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carbohydrazide-based metal complexes with potential applications in catalysis and materials science. Another area of research is the evaluation of 2-Methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carbohydrazide as a potential therapeutic agent for the treatment of cancer, viral infections, and bacterial infections. Additionally, the development of new synthesis methods for 2-Methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carbohydrazide and its derivatives may lead to the discovery of new compounds with novel properties.
Synthesis Methods
2-Methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carbohydrazide can be synthesized using several methods, including the reaction of 2-methyl-4,5-dioxo-1H-pyrrole-3-carbohydrazide with acetic anhydride, and the reaction of 2-methyl-4,5-dioxo-1H-pyrrole-3-carbohydrazide with thiosemicarbazide. The synthesis of 2-Methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carbohydrazide using these methods has been reported to yield high purity and good yields.
Scientific Research Applications
2-Methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carbohydrazide has been studied for its potential applications in various scientific fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, 2-Methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carbohydrazide has been evaluated for its antitumor, antiviral, and antibacterial properties. In material science, 2-Methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carbohydrazide has been used as a ligand for the synthesis of metal complexes, which have potential applications in catalysis and materials science. In analytical chemistry, 2-Methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carbohydrazide has been used as a reagent for the determination of trace amounts of metal ions.
properties
CAS RN |
145888-70-6 |
|---|---|
Product Name |
2-Methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carbohydrazide |
Molecular Formula |
C6H9N3O2 |
Molecular Weight |
155.15 g/mol |
IUPAC Name |
5-methyl-2-oxo-1,3-dihydropyrrole-4-carbohydrazide |
InChI |
InChI=1S/C6H9N3O2/c1-3-4(6(11)9-7)2-5(10)8-3/h2,7H2,1H3,(H,8,10)(H,9,11) |
InChI Key |
IGXMFAKFPWSBCW-UHFFFAOYSA-N |
SMILES |
CC1=C(CC(=O)N1)C(=O)NN |
Canonical SMILES |
CC1=C(CC(=O)N1)C(=O)NN |
synonyms |
1H-Pyrrole-3-carboxylicacid,4,5-dihydro-2-methyl-5-oxo-,hydrazide(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



